2-[(2-hydroxyethyl)sulfanyl]-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
The compound 2-[(2-hydroxyethyl)sulfanyl]-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one belongs to the pyrimidoindol-4-one family, characterized by a fused pyrimidine-indole core. This structure is functionalized with a (2-hydroxyethyl)sulfanyl group at position 2 and a propenyl (allyl) group at position 2.
Properties
IUPAC Name |
2-(2-hydroxyethylsulfanyl)-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-2-7-18-14(20)13-12(17-15(18)21-9-8-19)10-5-3-4-6-11(10)16-13/h2-6,16,19H,1,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADMEPYOCCQHQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxyethyl)sulfanyl]-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common method includes the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole ring system . The reaction conditions often require precise control of temperature and pH to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-hydroxyethyl)sulfanyl]-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen or the hydroxyethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
2-[(2-hydroxyethyl)sulfanyl]-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-hydroxyethyl)sulfanyl]-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural features and calculated physicochemical properties of the target compound and its analogs:
Key Observations :
- Lipophilicity : The target compound’s hydroxyethyl group reduces lipophilicity (estimated XLogP ~2.5) compared to analogs with phenyl (XLogP 5.0 ) or dichlorophenyl (XLogP ~5.5 ) substituents.
- Hydrogen Bonding: The hydroxyethyl group in the target increases hydrogen bond donor capacity (1 vs.
- Steric Effects : Propenyl and hydroxyethyl groups are less bulky than dichlorobenzyl or pyrrolidinyl substituents, possibly favoring membrane permeability.
Biological Activity
2-[(2-hydroxyethyl)sulfanyl]-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies highlighting its pharmacological significance.
Synthesis
The compound can be synthesized through various chemical pathways involving the pyrimidine and indole frameworks. The synthetic route typically includes the introduction of the hydroxyethyl sulfanyl and prop-2-en-1-yl groups to the pyrimidine core. Specific methodologies include:
- Refluxing with appropriate reagents to form the pyrimidine structure.
- Functionalization of the indole moiety to introduce substituents that enhance biological activity.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of pyrimidine and indole compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Escherichia coli | 0.01% | Significant inhibition |
| Staphylococcus aureus | 0.01% | Significant inhibition |
| Monilia albican | 0.01% | 92% inhibition |
This data indicates a broad-spectrum antibacterial effect, particularly notable for Gram-positive and Gram-negative bacteria .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using standard MTT assays:
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| HepG2 (liver cancer) | 15 | Moderate cytotoxicity |
| MCF7 (breast cancer) | 10 | High cytotoxicity |
| A549 (lung cancer) | 20 | Moderate cytotoxicity |
These findings suggest that the compound may possess anticancer properties by inducing apoptosis in malignant cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The presence of the hydroxyethyl sulfanyl group is crucial for enhancing solubility and bioavailability, while the prop-2-en-1-yl moiety contributes to its interaction with biological targets.
Case Studies
- Antimicrobial Efficacy Study : A study assessed the antimicrobial properties of related compounds against clinical isolates of bacteria. The results indicated that modifications in side chains significantly altered potency against pathogens like MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli.
- Cytotoxicity Evaluation : A comparative study on various pyrimidine derivatives showed that those with electron-withdrawing groups exhibited enhanced anticancer activity compared to their electron-donating counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
